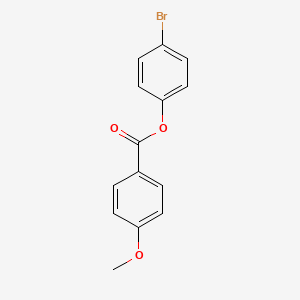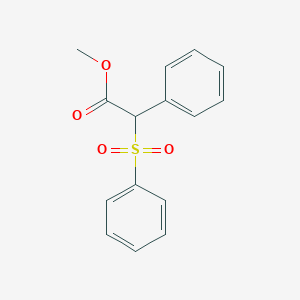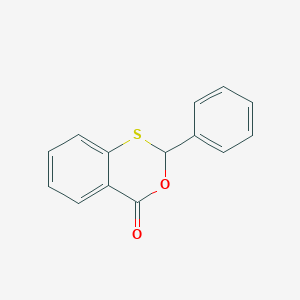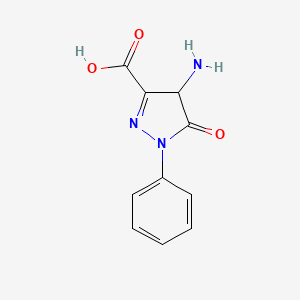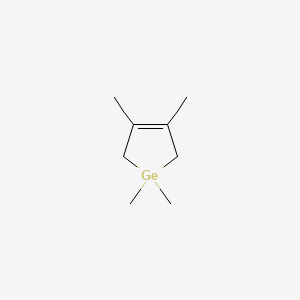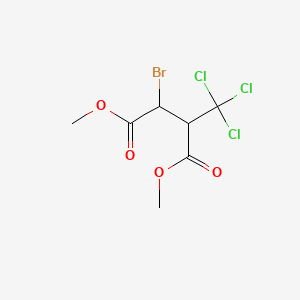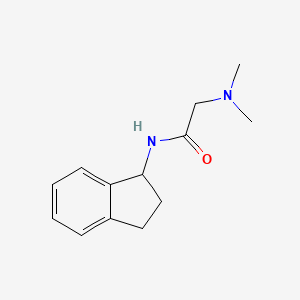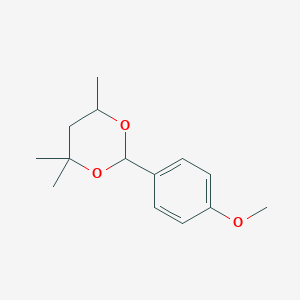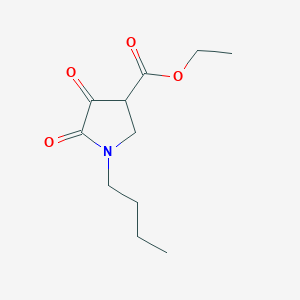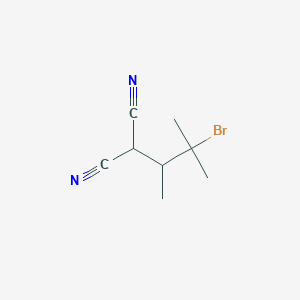
(3-Bromo-3-methylbutan-2-yl)propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Bromo-3-methylbutan-2-yl)propanedinitrile is a chemical compound with the molecular formula C8H11BrN2. It is characterized by the presence of a bromine atom, a methyl group, and two nitrile groups attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-3-methylbutan-2-yl)propanedinitrile typically involves the bromination of 3-methylbutan-2-yl propanedinitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (DCM). The reaction is usually conducted at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and yield. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Bromo-3-methylbutan-2-yl)propanedinitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amine (NH2-), or alkoxide (RO-).
Reduction Reactions: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether, reflux conditions.
Oxidation: Potassium permanganate (KMnO4) in acidic medium, elevated temperatures.
Major Products
Substitution: (3-Hydroxy-3-methylbutan-2-yl)propanedinitrile, (3-Amino-3-methylbutan-2-yl)propanedinitrile.
Reduction: (3-Bromo-3-methylbutan-2-yl)propanediamine.
Oxidation: (3-Bromo-3-methylbutan-2-yl)propanedioic acid.
Applications De Recherche Scientifique
(3-Bromo-3-methylbutan-2-yl)propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of (3-Bromo-3-methylbutan-2-yl)propanedinitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In reduction reactions, the nitrile groups are converted to amines through the transfer of hydrogen atoms from the reducing agent. The molecular targets and pathways involved vary depending on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloro-3-methylbutan-2-yl)propanedinitrile: Similar structure but with a chlorine atom instead of bromine.
(3-Methylbutan-2-yl)propanedinitrile: Lacks the halogen atom, making it less reactive in substitution reactions.
(3-Bromo-3-methylbutan-2-yl)propanedioic acid: Oxidized form with carboxylic acid groups instead of nitrile groups
Uniqueness
(3-Bromo-3-methylbutan-2-yl)propanedinitrile is unique due to the presence of both bromine and nitrile groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Propriétés
Numéro CAS |
13764-23-3 |
|---|---|
Formule moléculaire |
C8H11BrN2 |
Poids moléculaire |
215.09 g/mol |
Nom IUPAC |
2-(3-bromo-3-methylbutan-2-yl)propanedinitrile |
InChI |
InChI=1S/C8H11BrN2/c1-6(8(2,3)9)7(4-10)5-11/h6-7H,1-3H3 |
Clé InChI |
WOSDMZGNXIVUIN-UHFFFAOYSA-N |
SMILES canonique |
CC(C(C#N)C#N)C(C)(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



